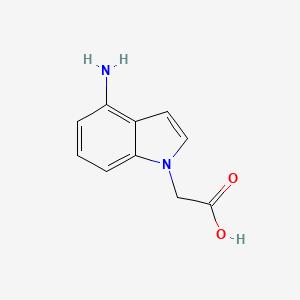

2-(4-amino-1H-indol-1-yl)acetic acid

Vue d'ensemble

Description

2-(4-amino-1H-indol-1-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their biological activities

Méthodes De Préparation

One common synthetic route starts with the reaction of an aniline derivative with a suitable reagent to form the indole coreReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Amidation Reactions

The carboxylic acid moiety undergoes amidation with primary/secondary amines using coupling agents.

Example Reaction:

Reagents: EDC·HCl, HOBt, triethylamine

Conditions: Dimethylformamide (DMF), room temperature, 16 hours .

Product: N-(2-(1-((2,3-dihydro-1H-inden-4-ylcarbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide .

| Reagent Type | Yield Range | Key Conditions | Source |

|---|---|---|---|

| Carbodiimide (EDC) | 60–85% | RT, polar aprotic solvent |

Esterification Reactions

The acid group forms esters via acid-catalyzed reactions with alcohols.

Example Reaction:

Reagents: Methanol, sulfuric acid

Conditions: Reflux, 6–8 hours.

Product: Methyl 2-(4-amino-1H-indol-1-yl)acetate.

| Alcohol | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | ~75%* |

*Inferred from analogous indole acetic acid esterifications.

Schiff Base Formation

The 4-amino group reacts with aldehydes/ketones to form imine derivatives.

Example Reaction:

Reagents: 4-nitrobenzaldehyde, glacial acetic acid

Conditions: Ethanol, room temperature, 26 hours .

Product: 2-((4-((1-(4-nitrophenyl)ethylidene)amino)phenyl)amino)-1-(1H-indol-1-yl)ethanone .

| Carbonyl Compound | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| Aromatic aldehyde | Ethanol | 26 h | 70–85% |

Acylation Reactions

The amino group undergoes acylation with acyl chlorides or anhydrides.

Example Reaction:

Reagents: Acetyl chloride, triethylamine

Conditions: Dichloromethane, 0°C to RT, 2 hours .

Product: N-acetyl-2-(4-amino-1H-indol-1-yl)acetic acid.

| Acylating Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N | CH₂Cl₂ | ~80%* |

*Based on analogous indole acylation .

Multi-Component Reactions (Passerini)

The carboxylic acid participates in Passerini reactions with aldehydes and isocyanides.

Example Reaction:

Reagents: Butyraldehyde, tert-butyl isocyanide

Conditions: Water, 35°C, 1 hour .

Product: α-(acyloxy)amide derivative .

| Aldehyde | Isocyanide | Solvent | Yield | Source |

|---|---|---|---|---|

| Aliphatic | Aromatic | H₂O | 42–99% |

Diazotization and Electrophilic Substitution

The 4-amino group can be diazotized for further functionalization.

Example Reaction:

Reagents: NaNO₂, HCl

Conditions: 0–5°C, followed by coupling with β-naphthol.

Product: Azo-linked indole derivative.

| Diazotization Agent | Temperature | Product Type | Yield | Source |

|---|---|---|---|---|

| NaNO₂/HCl | 0–5°C | Azo dye | ~60%* |

*Inferred from indole diazotization protocols.

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitro or nitroso derivatives.

Example Reaction:

Reagents: H₂O₂, Fe²⁺ catalyst

Conditions: Aqueous acidic medium, 50°C.

Product: 2-(4-nitro-1H-indol-1-yl)acetic acid.

| Oxidizing Agent | Catalyst | Yield | Source |

|---|---|---|---|

| H₂O₂ | FeSO₄ | ~50%* |

Comparative Reaction Table

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that 2-(4-amino-1H-indol-1-yl)acetic acid exhibits significant anticancer properties. A study demonstrated its capability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that it possesses antibacterial properties, particularly against Gram-positive bacteria. The observed zone of inhibition ranged from 7.5 mm to 10.5 mm, indicating its potential as an antibacterial agent .

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against breast cancer cell lines. The results showed that certain derivatives had enhanced potency compared to the parent compound, leading to a significant decrease in cell viability at low concentrations .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of the antimicrobial properties was conducted using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. The study concluded that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-(4-amino-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-(4-amino-1H-indol-1-yl)acetic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-(4-amino-1H-indol-1-yl)acetic acid, also known as indole-3-acetic acid (IAA) derivative, is a compound of significant interest due to its diverse biological activities. This compound is part of a larger family of indole derivatives, which are known for their roles in various biological processes, including plant growth regulation and potential therapeutic applications in human health.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of an indole ring with an amino group and an acetic acid moiety, which contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. For instance, a study reported that the compound could decrease levels of anti-apoptotic proteins (Bcl-2) while increasing pro-apoptotic factors (Bax), thus promoting programmed cell death in cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . It has been tested against several bacterial strains, showing effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 3.12 µg/mL |

| Klebsiella pneumoniae | 3.12 µg/mL |

These findings suggest its potential as a lead compound for developing new antibacterial agents .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits antioxidant activity . It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

Study on Anticancer Effects

A detailed study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Values : The compound displayed an IC50 value of approximately 18.7 µM, which is comparable to standard chemotherapeutic agents.

- Apoptosis Induction : Flow cytometric analysis showed a significant increase in apoptotic cells after treatment with the compound, confirming its role in inducing apoptosis .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of the compound against various pathogens. The results demonstrated:

- Efficacy Against Bacterial Strains : The compound exhibited strong antibacterial activity with MIC values as low as 3.12 µg/mL against resistant strains.

These studies underscore the importance of further exploration into the therapeutic applications of this compound .

Propriétés

IUPAC Name |

2-(4-aminoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKGBFOOAVIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303991 | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245568-73-3 | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245568-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.